molecular formula C18H17ClFNO B2412798 N-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 1091463-21-6

N-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2412798
CAS No.: 1091463-21-6
M. Wt: 317.79
InChI Key: IGWPCIPOCZMVIO-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C18H17ClFNO and its molecular weight is 317.79. The purity is usually 95%.
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Scientific Research Applications

Antipathogenic Activity
Research has also delved into the antipathogenic activity of related compounds. For example, new thiourea derivatives have been synthesized and tested for their interaction with bacterial cells, demonstrating significant antipathogenic activity especially against strains known for their biofilm growth capabilities. This line of research highlights the potential of such compounds in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Hydrogen Bonding Patterns
The study of hydrogen bonding patterns in 1-arylcycloalkanecarboxamides, including derivatives similar to N-(4-chlorophenethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, provides insights into their structural and potentially functional attributes. These studies focus on the conformation of cycloalkane rings and the hydrogen-bonded motifs formed by carboxamide groups, offering a detailed understanding of the molecular interactions and stability of such compounds (Lemmerer & Michael, 2008).

Synthetic Methodologies
Advancements in synthetic methodologies for related compounds have been reported, such as the development of a high yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. This work establishes efficient multi-step nucleophilic substitution reactions and ester hydrolysis processes, contributing to the broader field of synthetic organic chemistry and the production of cyclopropanecarboxamide derivatives (Zhou et al., 2021).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO/c19-15-5-1-13(2-6-15)9-12-21-17(22)18(10-11-18)14-3-7-16(20)8-4-14/h1-8H,9-12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWPCIPOCZMVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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